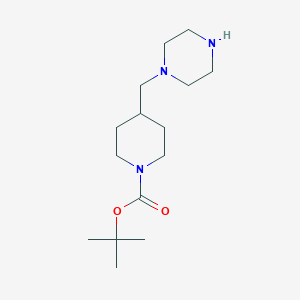
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H29N3O2 . It appears as a white to light yellow powder or crystal . It is also known by other names such as tert-Butyl 4-(1-Piperazinylmethyl)-1-piperidinecarboxylate and 1-Boc-4-(piperazin-1-ylmethyl)piperidine .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-8-4-13(5-9-18)12-17-10-6-16-7-11-17/h13,16H,4-12H2,1-3H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CCC(CC1)CN2CCNCC2 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.41 g/mol . It is a solid at 20 degrees Celsius and should be stored under inert gas . It has a topological polar surface area of 44.8 Ų .Applications De Recherche Scientifique
Synthetic Intermediate in Drug Development
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate and its derivatives are key intermediates in the synthesis of various biologically active compounds, including Vandetanib. Their synthesis involves multiple steps, including acylation, sulfonation, and substitution, with the total yield of these steps being optimized in some studies. These compounds are crucial for developing pharmaceuticals due to their role in creating complex molecular structures that are active against various diseases (Wang et al., 2015).
Structural Analysis and Molecular Design
Research includes detailed structural analysis and molecular design using tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate derivatives. Crystallography and molecular structure studies provide insights into the compound's configuration, aiding in the design of more effective molecules for potential pharmaceutical applications. These studies are foundational for developing new drugs with optimized properties (Mamat et al., 2012).
Biological Activity Evaluation
Derivatives of tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate have been synthesized and characterized, with some showing moderate antibacterial and antifungal activities. The biological evaluation of these compounds is an essential step in drug discovery, providing initial data on their potential therapeutic benefits (Kulkarni et al., 2016).
Anticorrosive Properties for Industrial Applications
In addition to pharmaceutical applications, some research focuses on the anticorrosive properties of tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate derivatives. These studies explore the effectiveness of these compounds in protecting metal surfaces from corrosion, indicating their potential for industrial applications. The findings suggest that these compounds can offer a high degree of protection, making them valuable for various engineering and manufacturing sectors (Praveen et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-8-4-13(5-9-18)12-17-10-6-16-7-11-17/h13,16H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZVZLYOXDJHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | |
CAS RN |
381722-48-1 | |
| Record name | tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

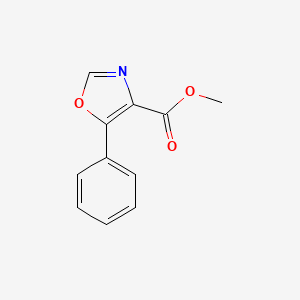

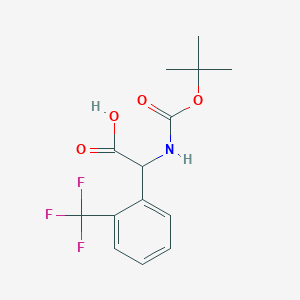

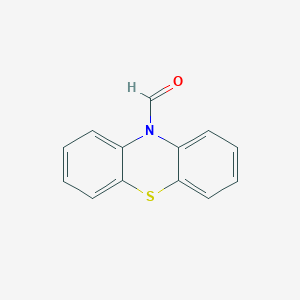

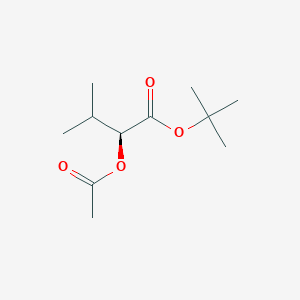
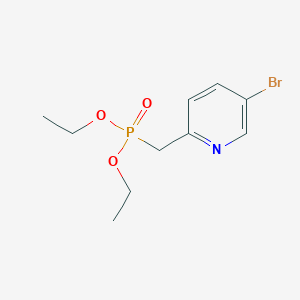

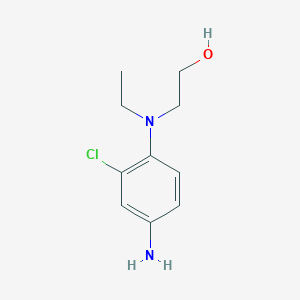

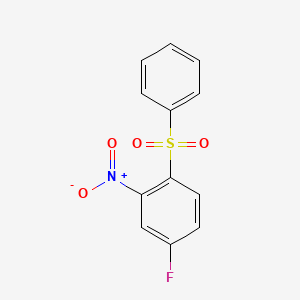
![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)
